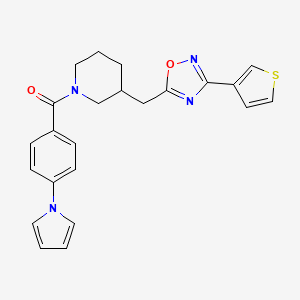
(4-(1H-pyrrol-1-yl)phenyl)(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-(1H-pyrrol-1-yl)phenyl)(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone is an intriguing compound known for its multifaceted applications in various scientific domains. This compound is characterized by its unique molecular structure, which incorporates elements from pyrrole, phenyl, thiophene, and piperidine groups, making it a subject of interest in both synthetic and applied chemistry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-(1H-pyrrol-1-yl)phenyl)(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone involves several key steps:
Formation of the Pyrrole-Phenyl Intermediate
Reaction of 1H-pyrrole with a phenyl halide under a catalytic amount of a transition metal, typically palladium, in the presence of a base such as potassium carbonate.
Formation of the Thiophene-Oxadiazole Intermediate
3-Thiophene carboxylic acid is reacted with hydrazine hydrate to form the hydrazide, which is subsequently cyclized with cyanogen bromide to form the 1,2,4-oxadiazole ring.
Formation of the Piperidinyl Intermediate
The oxadiazole intermediate is coupled with a piperidine derivative under conditions like those used in peptide coupling, such as using EDCI and HOBt.
Final Coupling Reaction
The final compound is obtained by coupling the pyrrole-phenyl intermediate with the thiophene-oxadiazole-piperidine intermediate in the presence of a coupling agent such as DCC (N,N'-Dicyclohexylcarbodiimide).
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions for scale-up, including the use of flow reactors to ensure efficient mixing and heat transfer, and continuous extraction techniques to isolate the product.
化学反应分析
Types of Reactions:
Oxidation: : The compound undergoes oxidation reactions, particularly at the thiophene and pyrrole rings, which can be catalyzed by agents such as KMnO4 or m-CPBA.
Reduction: : Reduction typically targets the oxadiazole ring and can be achieved using metal hydrides like LiAlH4.
Substitution: : The phenyl and piperidine groups allow for electrophilic and nucleophilic substitutions, respectively.
Oxidation: : KMnO4 in an acidic medium.
Reduction: : LiAlH4 in anhydrous ether.
Substitution: : Various alkyl halides or acyl chlorides in the presence of a suitable base like NaH.
Oxidation: : The oxidized derivatives of the thiophene and pyrrole rings.
Reduction: : Reduced forms of the oxadiazole ring.
Substitution: : Alkylated or acylated derivatives of the phenyl or piperidine rings.
科学研究应用
The compound's unique structure makes it valuable in multiple research areas:
Chemistry: : Utilized in the synthesis of complex organic molecules and materials science.
Biology: : Studied for its interactions with biomolecules and potential as a molecular probe.
Medicine: : Explored for therapeutic applications due to its potential activity against various biological targets.
Industry: : Employed in the development of novel materials and as an intermediate in chemical production.
作用机制
The compound exerts its effects through several pathways:
Molecular Targets: : Binds to specific enzymes or receptors, influencing their activity.
Pathways Involved: : Involvement in signal transduction pathways, potentially affecting cellular processes such as apoptosis or proliferation.
相似化合物的比较
The uniqueness of (4-(1H-pyrrol-1-yl)phenyl)(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone is highlighted when compared to similar compounds:
(4-(1H-pyrrol-1-yl)phenyl)methanone: : Lacks the thiophene-oxadiazole-piperidine moiety, thus having different chemical reactivity and applications.
(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine: : Does not contain the pyrrole-phenyl group, resulting in a distinct set of interactions and applications.
These comparisons underscore the compound's distinctive structure and versatile applications across various scientific fields.
属性
IUPAC Name |
(4-pyrrol-1-ylphenyl)-[3-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O2S/c28-23(18-5-7-20(8-6-18)26-10-1-2-11-26)27-12-3-4-17(15-27)14-21-24-22(25-29-21)19-9-13-30-16-19/h1-2,5-11,13,16-17H,3-4,12,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZUHBQHZMKCJPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=C(C=C2)N3C=CC=C3)CC4=NC(=NO4)C5=CSC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2,6-dichloro-5-fluoro-N-[1-(5-methyl-1,2,4-oxadiazol-3-yl)cyclobutyl]pyridine-3-carboxamide](/img/structure/B2510210.png)
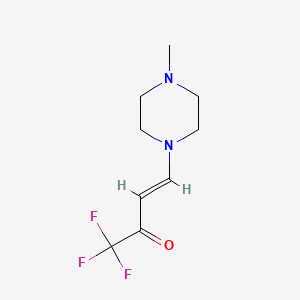
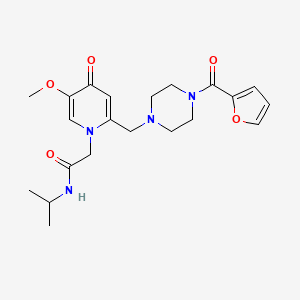
![N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]oxolane-3-carboxamide](/img/structure/B2510216.png)

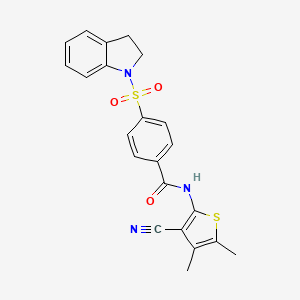
![1-[2-(4-Morpholinoanilino)2-oxoethyl]-4-piperidino-4-piperidinecarboxamide](/img/structure/B2510220.png)
![1-(3,5-dimethoxybenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B2510221.png)
![N-(2-(trifluoromethyl)phenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2510223.png)

![4-{[1-(2-Chloro-4-fluorobenzoyl)pyrrolidin-3-yl]oxy}-2,6-dimethylpyrimidine](/img/structure/B2510225.png)
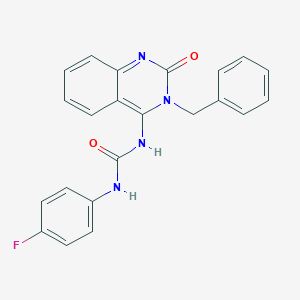
![4-Oxo-2-thiomorpholino-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2510230.png)
![1-chloro-3-methyl-2-(2-methylbenzyl)benzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile](/img/structure/B2510232.png)
